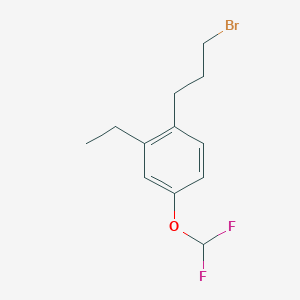
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)-2-ethylbenzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used.
Catalysts and Reagents: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The bromopropyl group is introduced via a nucleophilic substitution reaction, where the deprotonated benzene derivative attacks the electrophilic carbon of 1,3-dibromopropane, resulting in the formation of the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are determined through detailed biochemical studies and structure-activity relationship analyses.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene: This compound has an ethoxy group instead of an ethyl group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene: The presence of a trifluoromethylthio group introduces different electronic and steric effects, influencing its chemical behavior.
Properties
Molecular Formula |
C12H15BrF2O |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-8-11(16-12(14)15)6-5-10(9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
YYWYQLDINXNCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


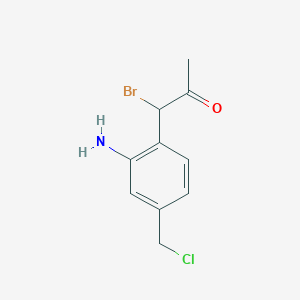

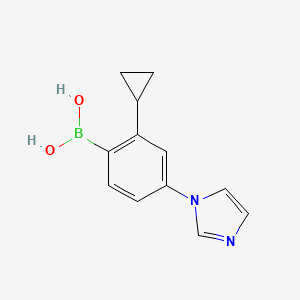
![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)

![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
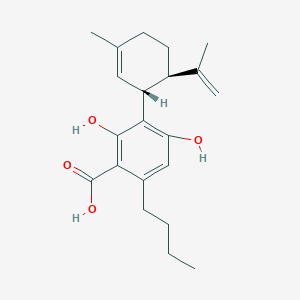
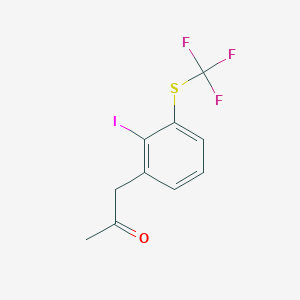
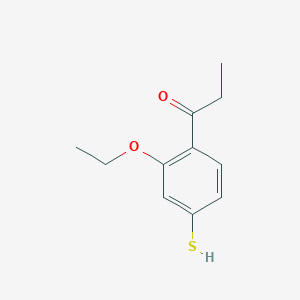
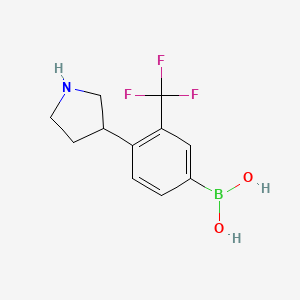
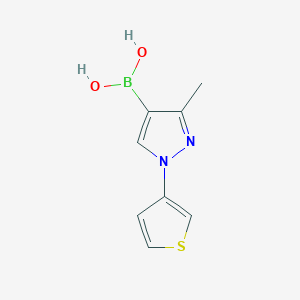
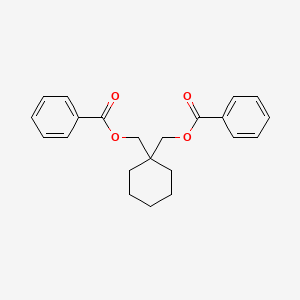

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
